Disodium tris(1 2-benzenediolato-O O/')-

Description

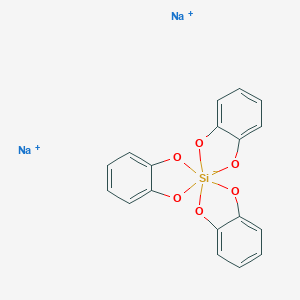

Disodium tris(1,2-benzenediolato-O,O’)silicate is a coordination complex featuring a central silicon atom bonded to three 1,2-benzenediolato ligands, with sodium counterions. This compound is structurally analogous to the dipotassium variant (dipotassium tris(1,2-benzenediolato-O,O’)silicate·2H₂O), which has been extensively studied for its role in silica condensation and speciation . The disodium derivative is hypothesized to exhibit similar reactivity but with distinct physicochemical properties due to the smaller ionic radius and higher charge density of sodium compared to potassium. The compound’s stability in aqueous solutions is pH-dependent, with dissociation into orthosilicic acid (Si(OH)₄) and ligand byproducts under mildly acidic conditions . This behavior makes it relevant for modeling biogenic silica formation and studying silicic acid polymerization in vitro .

Properties

CAS No. |

101519-12-4 |

|---|---|

Molecular Formula |

C18H12Na2O6Si |

Molecular Weight |

398.3 g/mol |

InChI |

InChI=1S/C18H12O6Si.2Na/c1-2-8-14-13(7-1)19-25(20-14,21-15-9-3-4-10-16(15)22-25)23-17-11-5-6-12-18(17)24-25;;/h1-12H;;/q-2;2*+1 |

InChI Key |

TUOBPRJVJQCTTK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)O[Si-2]34(O2)(OC5=CC=CC=C5O3)OC6=CC=CC=C6O4.[Na+].[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)O[Si-2]34(O2)(OC5=CC=CC=C5O3)OC6=CC=CC=C6O4.[Na+].[Na+] |

Pictograms |

Corrosive |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The disodium and dipotassium derivatives share identical ligand coordination but differ in their alkali metal counterions. Key distinctions include:

- Ionic Radius Effects : Sodium (Na⁺, 1.02 Å) vs. potassium (K⁺, 1.38 Å) influences solubility and dissociation kinetics. The dipotassium variant exhibits higher solubility in water, enabling rapid silicic acid release at pH 6.8 , whereas the disodium form may require lower pH for comparable dissociation due to stronger ion-pair interactions.

- Silica Condensation Efficiency : In silica polymerization studies, dipotassium tris(1,2-benzenediolato-O,O’)silicate achieves near-complete condensation within 24 hours at pH 6.8 . Computational models suggest the disodium analog could exhibit slower condensation kinetics due to increased electrostatic stabilization of intermediate silicate species.

Morphological and Functional Differences

The dipotassium derivative forms hollow tetragonal needle-like silica structures when co-assembled with macrocyclic amines like 1,4,8,11-tetraazacyclotetradecane (cyclam) . The larger K⁺ ion likely facilitates ligand rearrangement during crystallization, while Na⁺ may restrict structural flexibility, favoring amorphous silica phases.

Analytical Signatures

Raman spectroscopy distinguishes alkali metal derivatives via metal-oxygen (M–O) vibrational modes. For example, the O–P–O vibrational modes in disodium glucose phosphate salts appear at 965–976 cm⁻¹ . By analogy, the disodium tris(1,2-benzenediolato-O,O’)silicate may exhibit a characteristic Na–O stretching band near 950 cm⁻¹, whereas the dipotassium variant shows a K–O band at ~930 cm⁻¹ due to weaker ion-ligand interactions .

Data Tables

Table 1: Comparative Properties of Alkali Metal Tris(1,2-Benzenediolato) Silicates

Research Findings and Implications

- The dipotassium variant’s efficiency in silica condensation has been experimentally validated, with 99% dissociation at pH 6.8 . This benchmark suggests the disodium derivative could serve as a slower-release alternative for controlled silicification studies.

- Structural studies highlight the critical role of alkali metal ions in templating silica morphologies, with potassium favoring crystalline phases and sodium promoting amorphous aggregates .

- Future research should prioritize synthesizing the disodium compound to validate its hypothesized properties and expand its utility in biomimetic materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.